Electrochemical Fluorination Synthesis Yield: Fluoromethyl vs. Methyl Furan-2-carboxylate
The synthesis of fluoromethyl furan-2-carboxylate via electrochemical fluorination of (phenylthio)methyl furoate using triethylamine pentahydrogen fluoride salt in ethylene glycol dimethyl ether solvent yields the target compound with a 29% isolated yield [1]. In contrast, the direct esterification of furan-2-carboxylic acid with methanol to produce the non-fluorinated analog, methyl furan-2-carboxylate, typically achieves yields exceeding 90% under standard conditions. This 61% yield differential underscores the inherent synthetic challenge and the unique reactivity conferred by the fluoromethyl group, directly impacting production costs and scalability.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 29% (Electrochemical Fluorination) |
| Comparator Or Baseline | Methyl furan-2-carboxylate: >90% (Standard Esterification) |
| Quantified Difference | Yield reduction of approximately 61 percentage points |
| Conditions | Electrochemical fluorination of (phenylthio)methyl furoate vs. standard esterification of furan-2-carboxylic acid with methanol |
Why This Matters
The significantly lower yield for the fluorinated derivative highlights the premium cost and specialized handling required, making it a critical factor in procurement planning and synthetic route selection.
- [1] Ito, S., Kondo, K., Ishii, H., & Fuchigami, T. (2021). Electrochemical Fluorination of (Arylthio)methyl Carboxylates and γ-Phenylthio-γ-butyrolactone Derivative. Journal of The Electrochemical Society, 168(6), 065501. View Source
